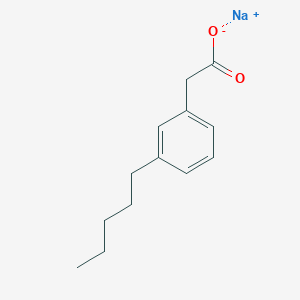

sodium;2-(3-pentylphenyl)acetate

Vue d'ensemble

Description

PBI-4050, également connu sous le nom de sel de sodium de l'acide 3-pentylbenzèneacétique, est un composé de faible poids moléculaire actif par voie orale de première classe. Il s'agit d'un analogue synthétique d'un acide gras à chaîne moyenne qui se lie au récepteur 1 des acides gras libres (FFAR1/GPR40) et au GPR84. PBI-4050 a démontré des propriétés antifibrotiques, anti-inflammatoires et antiprolifératives significatives, ce qui en fait un candidat prometteur pour le traitement de diverses maladies fibrotiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PBI-4050 implique la réaction de l'acide 3-pentylbenzèneacétique avec l'hydroxyde de sodium pour former le sel de sodium. La réaction est généralement réalisée en milieu aqueux sous des conditions de température et de pH contrôlées pour assurer la conversion complète de l'acide en sa forme de sel de sodium .

Méthodes de production industrielle

La production industrielle de PBI-4050 suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement élevé et une pureté élevée du produit final. Les conditions de réaction sont optimisées pour minimiser les impuretés et maximiser l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

PBI-4050 subit diverses réactions chimiques, notamment :

Oxydation : PBI-4050 peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs appropriés pour obtenir des dérivés réduits.

Substitution : PBI-4050 peut subir des réactions de substitution où des groupes fonctionnels sur le cycle benzénique sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de PBI-4050 peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à des dérivés halogénés ou nitrés .

Applications de la recherche scientifique

PBI-4050 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs des acides gras et les voies de signalisation.

Biologie : Investigé pour son rôle dans la modulation des réponses inflammatoires et fibrotiques dans divers types de cellules.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des maladies fibrotiques telles que la fibrose pulmonaire idiopathique, la néphropathie diabétique et l'insuffisance cardiaque.

Industrie : Applications potentielles dans le développement de médicaments antifibrotiques et anti-inflammatoires .

Mécanisme d'action

PBI-4050 exerce ses effets par l'activation des récepteurs couplés aux protéines G GPR40 et GPR84. En se liant à ces récepteurs, PBI-4050 module diverses voies de signalisation impliquées dans l'inflammation, la fibrose et la prolifération cellulaire. Le composé réduit l'activation des fibroblastes et des myofibroblastes, conduisant à une diminution du dépôt de la matrice extracellulaire et de la fibrose. De plus, PBI-4050 inhibe l'expression des cytokines pro-inflammatoires et des facteurs de croissance, contribuant davantage à ses effets antifibrotiques et anti-inflammatoires .

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemical Research :

- Receptor Modulation : Sodium 2-(3-pentylphenyl)acetate has been identified as a dual G protein-coupled receptor GPR40 agonist and GPR84 antagonist. This dual action suggests its potential for therapeutic applications in metabolic disorders and inflammation management, as these receptors are involved in glucose metabolism and immune responses .

- Cell Culture : The compound can be utilized in cell culture studies to investigate receptor interactions and signaling pathways, aiding in the development of new therapeutic strategies.

-

Pharmaceutical Development :

- Drug Formulation : The compound's properties make it suitable for use as an excipient in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

- Anticancer Activity : Preliminary studies indicate that derivatives of sodium 2-(3-pentylphenyl)acetate may exhibit anticancer properties, warranting further investigation into their efficacy against various cancer cell lines .

-

Material Science :

- Polymer Chemistry : Sodium 2-(3-pentylphenyl)acetate can serve as a precursor for synthesizing functionalized polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

- Nanotechnology : The compound may also find applications in the development of nanomaterials, where its hydrophobic characteristics can be exploited to create stable colloidal systems.

Case Study 1: Therapeutic Applications

In a study investigating the pharmacological effects of sodium 2-(3-pentylphenyl)acetate, researchers found that it significantly modulated the activity of GPR40 and GPR84 receptors. These findings suggest potential applications in treating conditions like type 2 diabetes and inflammatory diseases, where these receptors play critical roles .

Case Study 2: Material Synthesis

A recent investigation explored the use of sodium 2-(3-pentylphenyl)acetate as an additive in polymer synthesis. The study demonstrated that incorporating this compound into poly(lactic acid) improved the material's thermal stability and mechanical strength, making it suitable for biomedical applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Biochemical Research | Receptor modulation (GPR40/GPR84) | Potential for metabolic disorder treatments |

| Pharmaceutical Development | Drug formulation excipient | Enhances solubility and bioavailability |

| Anticancer Activity | Investigated for efficacy against cancer cells | Preliminary results show promising activity |

| Material Science | Polymer synthesis additive | Improves mechanical properties |

| Nanotechnology | Development of stable colloidal systems | Exploits hydrophobic characteristics |

Mécanisme D'action

PBI-4050 exerts its effects through the activation of G protein-coupled receptors GPR40 and GPR84. By binding to these receptors, PBI-4050 modulates various signaling pathways involved in inflammation, fibrosis, and cellular proliferation. The compound reduces the activation of fibroblasts and myofibroblasts, leading to decreased extracellular matrix deposition and fibrosis. Additionally, PBI-4050 inhibits the expression of pro-inflammatory cytokines and growth factors, further contributing to its anti-fibrotic and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Pirfenidone : Un agent antifibrotique utilisé pour le traitement de la fibrose pulmonaire idiopathique.

Nintedanib : Un inhibiteur de la tyrosine kinase ayant des propriétés antifibrotiques utilisé dans le traitement de la fibrose pulmonaire idiopathique.

Fezagepras (Setogepram) sodium : Un agoniste actif par voie orale pour GPR40 et un antagoniste pour GPR84, similaire à PBI-4050.

Unicité de PBI-4050

PBI-4050 est unique dans sa double action sur GPR40 et GPR84, ce qui lui permet de moduler plusieurs voies impliquées dans la fibrose et l'inflammation. Ce double mécanisme d'action offre un potentiel thérapeutique plus large par rapport aux autres agents antifibrotiques qui ciblent une seule voie .

Activité Biologique

Sodium 2-(3-pentylphenyl)acetate, also known as PBI-4050, has garnered attention for its biological activity, particularly in the context of various receptor interactions and therapeutic applications. This compound exhibits properties that may be beneficial in treating conditions such as Alström syndrome and other metabolic disorders.

Sodium 2-(3-pentylphenyl)acetate is a sodium salt derivative of 2-(3-pentylphenyl)acetic acid. Its structure allows it to interact with G protein-coupled receptors (GPCRs), specifically acting as an agonist for GPR40 (also known as FFAR1) and an antagonist for GPR84. This dual action is significant in modulating metabolic pathways related to insulin sensitivity and inflammation.

Table 1: Key Properties of Sodium 2-(3-Pentylphenyl)acetate

| Property | Value |

|---|---|

| Molecular Formula | C13H18NaO2 |

| Molecular Weight | 233.27 g/mol |

| GPR40 Agonist Activity | Yes |

| GPR84 Antagonist Activity | Yes |

| Bioavailability | Moderate |

| Half-life | 2.51 hours |

1. Anti-Fibrotic Effects

Research indicates that sodium 2-(3-pentylphenyl)acetate reduces stellate cell activation and liver fibrosis. In a study involving liver disease models, PBI-4050 demonstrated a capacity to modulate intracellular ATP levels, which is crucial for cellular energy homeostasis and function. This modulation leads to a reduction in fibrosis markers, suggesting potential utility in treating non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases .

2. Impact on Inflammation

The compound has shown promise in reducing inflammation through its antagonistic action on GPR84, a receptor implicated in inflammatory responses. In mouse models of chronic inflammatory bowel disease, PBI-4050 was effective in decreasing disease activity index scores and neutrophil infiltration, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation .

3. Metabolic Regulation

Sodium 2-(3-pentylphenyl)acetate's role as a GPR40 agonist suggests it may enhance insulin sensitivity and glucose metabolism. This is particularly relevant in the context of metabolic disorders such as obesity and type 2 diabetes. By activating GPR40, the compound may promote the secretion of insulin from pancreatic beta cells, thereby improving glycemic control .

Case Study: Alström Syndrome Treatment

In clinical settings, sodium 2-(3-pentylphenyl)acetate has been explored for its effects on Alström syndrome, a rare genetic disorder characterized by obesity, type 2 diabetes, and progressive heart failure. In trials, patients receiving PBI-4050 exhibited improvements in metabolic parameters, including reductions in triglycerides and liver enzymes indicative of improved liver function .

Propriétés

IUPAC Name |

sodium;2-(3-pentylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSJWSLXKSJQFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254472-97-3 | |

| Record name | PBI-4050 sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acido benzenacetico, 3-pentyl,sale di sodio. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETOGEPRAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.